molecular formula C20H21N3O3S2 B2418967 N-(1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide CAS No. 496777-15-2

N-(1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide

Cat. No. B2418967
CAS RN: 496777-15-2
M. Wt: 415.53
InChI Key: YYCLILNQQHNACH-UHFFFAOYSA-N
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Description

The compound “N-(1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide” belongs to the class of organic compounds known as benzothiazoles, which are aromatic heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a thiazole ring . Benzothiazoles and their derivatives exhibit a wide range of biological activities and are part of many commercially available drugs .


Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole ring, a sulfonyl group, and a piperidine ring, which is a common structural motif in many biologically active compounds .


Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions, such as alkylation, acylation, sulfonation, and halogenation, depending on the reaction conditions and the presence of functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the sulfonyl group might increase the compound’s water solubility, while the benzothiazole ring might contribute to its stability and rigidity .

Scientific Research Applications

Antimicrobial and Antifungal Applications

N-(1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide derivatives have been extensively explored for their antimicrobial, antifungal, and anti-tubercular activities. Compounds with benzothiazole nucleus have shown significant in vitro antibacterial activity against various strains such as B. subtilis, E. coli, and antifungal activity against C. albicans. They also exhibit antimycobacterial activity against the H37Rv strain of mycobacterium tuberculosis. Furthermore, some derivatives have shown considerable antibacterial activity relative to established antibiotics like ciprofloxacin, gentamicin, and co-trimoxazole (Patel et al., 2009), (Bhusari et al., 2008), (Obasi et al., 2017), (Ikpa et al., 2020).

Anticancer Applications

Derivatives of N-(1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide have been synthesized and evaluated for their anticancer properties. Some compounds have demonstrated proapoptotic activity on melanoma cell lines and inhibited enzymes relevant to cancer progression. These findings underscore the potential of these compounds as therapeutic agents in cancer treatment (Yılmaz et al., 2015), (Al-Soud et al., 2010).

Neuropharmacological Applications

These compounds have been evaluated for their neuropharmacological effects, particularly in the context of anticonvulsant activity. Studies indicate that certain derivatives can interact with ion-gated receptors, offering insights into their potential for addressing neurological disorders (Khokra et al., 2019), (Rana et al., 2008).

Synthesis and Characterization

Significant research has been devoted to the synthesis, characterization, and spectral analysis of these compounds, highlighting the importance of understanding their chemical properties for potential applications in various domains (Horishny & Matiychuk, 2020), (Aziz‐ur‐Rehman et al., 2017), (Darweesh et al., 2016).

Mechanism of Action

The mechanism of action of benzothiazole derivatives depends on their chemical structure and the target molecule. They have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory effects .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific chemical structure and properties. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

Benzothiazoles and their derivatives are a promising class of compounds for drug development due to their wide range of biological activities. Future research could focus on designing and synthesizing new benzothiazole derivatives with enhanced activity and selectivity .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-14-10-12-23(13-11-14)28(25,26)16-8-6-15(7-9-16)19(24)22-20-21-17-4-2-3-5-18(17)27-20/h2-9,14H,10-13H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCLILNQQHNACH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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